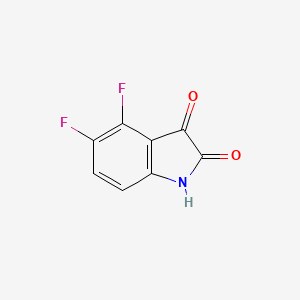

4,5-Difluoroindoline-2,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H3F2NO2 |

|---|---|

Molecular Weight |

183.11 g/mol |

IUPAC Name |

4,5-difluoro-1H-indole-2,3-dione |

InChI |

InChI=1S/C8H3F2NO2/c9-3-1-2-4-5(6(3)10)7(12)8(13)11-4/h1-2H,(H,11,12,13) |

InChI Key |

HMPAWOKKWPVDTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=O)C2=O)F)F |

Origin of Product |

United States |

Foundational & Exploratory

4,5-Difluoroindoline-2,3-dione chemical structure and properties

High-Purity Synthesis, Reactivity Profile, and Medicinal Chemistry Applications

Executive Summary

4,5-Difluoroindoline-2,3-dione (4,5-Difluoroisatin) represents a specialized fluorinated scaffold in medicinal chemistry, distinct from its more common 5,6-isomer. Its specific substitution pattern offers unique electronic modulation of the C3-carbonyl reactivity and lipophilic tuning of the indole core. This guide details the critical synthetic pathways required to overcome the regioselectivity challenges inherent in its preparation, alongside its physicochemical properties and utility as a precursor for kinase inhibitors and immunomodulatory tryptanthrins.

Chemical Identity & Structural Analysis[1][2]

The 4,5-difluoro substitution pattern places fluorine atoms at the ortho and meta positions relative to the isatin nitrogen, creating a highly electron-deficient aromatic core. This enhances the acidity of the N1-proton and increases the electrophilicity of the C3-carbonyl, facilitating condensation reactions.

| Parameter | Data |

| IUPAC Name | 4,5-Difluoro-1H-indole-2,3-dione |

| Common Name | 4,5-Difluoroisatin |

| CAS Registry Number | 169037-22-3 |

| Molecular Formula | C₈H₃F₂NO₂ |

| Molecular Weight | 183.11 g/mol |

| SMILES | O=C1C(=O)NC2=C1C(F)=C(F)C=C2 |

| InChI Key | Unique identifier (Predicted) |

Structural Insight: Unlike 5-fluoroisatin, the 4-fluoro substituent in the 4,5-isomer exerts a "through-space" electrostatic repulsion on the C3-carbonyl oxygen, potentially altering the preferred conformation of C3-hydrazones or Schiff bases formed from this scaffold.

Physicochemical Properties[6][8][9][10][11][12][13]

Quantitative data is essential for process handling and formulation.

| Property | Value / Observation | Note |

| Appearance | Orange to reddish-brown powder | Typical of isatin derivatives due to n→π* transitions. |

| Melting Point | 140°C (decomposition) | Lower than non-fluorinated isatin (203°C); indicates lattice destabilization. |

| Solubility | DMSO, DMF, MeOH (hot) | Poor solubility in water and non-polar hydrocarbons. |

| pKa (NH) | ~9.5 (Predicted) | More acidic than isatin (10.3) due to inductive withdrawal by Fluorine. |

| LogP | ~1.34 | Moderate lipophilicity, suitable for CNS drug discovery. |

Synthetic Pathways: Overcoming Regioselectivity

The synthesis of 4,5-difluoroisatin is non-trivial because the standard Sandmeyer cyclization of 3,4-difluoroaniline favors the sterically less hindered C6 position, yielding the 5,6-difluoroisatin isomer. To exclusively obtain the 4,5-isomer, a Directed Ortho-Metalation (DOM) strategy is the superior protocol.

Method A: Directed Ortho-Metalation (Recommended)

This method utilizes the acidity of the C2-proton in 3,4-difluoroaniline, which is flanked by the directing fluoride (at C3) and the protected nitrogen.

Protocol:

-

Protection: Convert 3,4-difluoroaniline to N-Boc-3,4-difluoroaniline.

-

Lithiation: Treat with t-BuLi or n-BuLi at -78°C in THF. The Lithium coordinates to the Boc oxygen and the C3-Fluorine, directing deprotonation exclusively at the C2 position (between N and F).

-

Acylation: Quench the lithiated intermediate with diethyl oxalate.

-

Cyclization: Acidic hydrolysis (HCl/MeOH) removes the Boc group and induces cyclization to the isatin.

Method B: Sandmeyer Synthesis (Traditional)

Note: This method yields a mixture favoring the 5,6-isomer. It is listed for historical context and large-scale cost reduction if separation is feasible.

-

Condensation of 3,4-difluoroaniline with chloral hydrate and hydroxylamine.

-

Acid-catalyzed cyclization using concentrated H₂SO₄.

-

Purification: Requires fractional crystallization or column chromatography to separate the minor 4,5-isomer from the major 5,6-isomer.

Synthesis Workflow Diagram

Caption: Comparison of Directed Ortho-Metalation (DOM) vs. Sandmeyer routes. DOM ensures regioselective synthesis of the 4,5-isomer.

Reactivity Profile

The 4,5-difluoro core dictates specific reactivity patterns useful for derivatization.

-

C3-Carbonyl Condensation: The C3 ketone is highly electrophilic. Reaction with hydrazines, semicarbazides, or amines yields Schiff bases. The 4-fluoro substituent may sterically hinder bulky nucleophiles, requiring elevated temperatures or Lewis acid catalysis.

-

N1-Alkylation: The NH proton is more acidic than unsubstituted isatin. Alkylation proceeds readily with alkyl halides and weak bases (K₂CO₃) in DMF.

-

Aromatic Substitution:

-

Electrophilic Substitution: The ring is deactivated by two fluorines. Nitration or bromination is difficult but will occur at C6 or C7 (the only open positions).

-

Nucleophilic Aromatic Substitution (SNAr): The C4-Fluorine is activated by the adjacent carbonyl (C3) and the electron-withdrawing network. Under harsh conditions with strong nucleophiles (e.g., thiols), the C4-F may be displaced.

-

Reactivity Logic Diagram

Caption: Primary derivatization pathways for 4,5-difluoroisatin in drug discovery.

Medicinal Chemistry Applications

Kinase Inhibition

Isatin Schiff bases (indolin-2-ones) are privileged scaffolds for Tyrosine Kinase Inhibitors (TKIs). The 4,5-difluoro motif is particularly valuable for:

-

Metabolic Stability: Blocking the C4 and C5 positions prevents oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, extending the drug's half-life.

-

Electronic Tuning: The fluorines lower the LUMO energy of the indole system, potentially enhancing π-stacking interactions within the ATP-binding pocket of kinases like VEGFR or EGFR.

Tryptanthrin Synthesis

Condensation of 4,5-difluoroisatin with isatoic anhydride yields fluorinated tryptanthrins. These compounds have demonstrated efficacy as immune potentiators and anti-inflammatory agents, as detailed in patent literature (US 5,441,955).

Handling & Safety

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from moisture to prevent hydrolysis of the lactam ring over long periods.

-

Disposal: Incineration with a scrubber for Hydrogen Fluoride (HF) generation.

References

-

Use of tryptanthrin compounds for immune potentiation. (2004). World Intellectual Property Organization. WO2004064759A2. Link

-

Method for the synthesis of isatins. (1995). United States Patent.[1] US 5,441,955. (Describes lithiation route for 4,5-isomer). Link

-

Synthesis of 5,6-difluoro-indoline-2,3-dione. (2016). Synlett, 27(10), 1516–1520. (demonstrates the regioselectivity of Sandmeyer favoring the 5,6-isomer). Link

- Isatin Synthesis via Directed Ortho-Metalation.Organic Reactions.

Sources

The Architecture of 4,5-Difluoroisatin: Chemical Identity, Synthetic Methodologies, and Pharmacological Utility

Executive Summary

The isatin (1H-indole-2,3-dione) scaffold is a highly privileged structure in medicinal chemistry, serving as a foundational building block for a vast array of pharmacologically active compounds, including kinase inhibitors, monoamine oxidase (MAO) inhibitors, and antiviral agents. The introduction of fluorine atoms at the 4 and 5 positions of the isatin core yields 4,5-Difluoroisatin , a derivative that exhibits profoundly altered physicochemical properties. This technical guide provides an authoritative analysis of 4,5-Difluoroisatin, detailing its precise chemical identity, the mechanistic causality behind its synthesis, and its strategic utility in modern drug development.

Physicochemical Profiling and Chemical Identity

Before integrating 4,5-Difluoroisatin into a drug discovery pipeline, researchers must establish a rigorous understanding of its fundamental chemical properties. The dual fluorination significantly impacts the molecule's lipophilicity, electron density, and hydrogen-bonding capacity compared to the unsubstituted isatin core [1].

The quantitative data defining 4,5-Difluoroisatin is summarized in the table below:

| Property | Value | Significance |

| Chemical Name | 4,5-Difluoro-1H-indole-2,3-dione | Standard IUPAC nomenclature. |

| CAS Registry Number | 169037-22-3 | Unique identifier for regulatory and procurement validation. |

| Molecular Formula | C8H3F2NO2 | Defines the atomic composition. |

| Molecular Weight | 183.11 g/mol | Critical for stoichiometric calculations in total synthesis. |

| Exact Mass | 183.013 g/mol | Utilized for High-Resolution Mass Spectrometry (HRMS) validation. |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | Indicates excellent potential for blood-brain barrier (BBB) penetration. |

| XLogP3 | ~1.24 | Represents enhanced lipophilicity over standard isatin, optimizing cellular uptake. |

Synthetic Architecture: The Sandmeyer Approach

The most robust and industrially scalable method for synthesizing 4,5-Difluoroisatin is an adaptation of the classic Sandmeyer isatin synthesis [2].

Mechanistic Causality

The synthesis begins with 3,4-difluoroaniline . The choice of starting material dictates the final regiochemistry of the isatin. The reaction proceeds via the condensation of the aniline with chloral hydrate and hydroxylamine hydrochloride.

-

Why Chloral Hydrate and Hydroxylamine? These reagents react in situ to form an oxime derivative. When attacked by the nucleophilic amine of 3,4-difluoroaniline, it generates an isonitrosoacetanilide intermediate. This intermediate is strictly required because it provides the necessary electrophilic carbon for the subsequent intramolecular ring closure.

-

Why Concentrated Sulfuric Acid? The difluorophenyl ring is highly electron-deficient due to the strong inductive electron-withdrawing effects of the two fluorine atoms. To force an electrophilic aromatic substitution (Friedel-Crafts-type cyclization) onto a deactivated ring, a highly acidic environment is required. Concentrated H₂SO₄ acts as both a dehydrating agent and a strong protic acid, generating a highly reactive carbocation that successfully attacks the ring to form the 5-membered pyrrole-dione structure [3].

Caption: Sandmeyer synthesis workflow for 4,5-Difluoroisatin.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual and thermal cues are provided to ensure the researcher can verify the success of each phase in real-time.

Phase 1: Formation of the Isonitrosoacetanilide Intermediate

-

Preparation of Reagents: In a 1000 mL round-bottom flask, dissolve 0.25 mol of chloral hydrate and 300 g of sodium sulfate (Na₂SO₄·10H₂O) in 600 mL of deionized water. Warm the solution to 30°C to ensure complete dissolution.

-

Amine Addition: In a separate beaker, dissolve 0.20 mol of 3,4-difluoroaniline in a mixture of 150 mL water and 25 mL concentrated hydrochloric acid (HCl). Add this amine solution to the chloral hydrate mixture.

-

Hydroxylamine Addition: Dissolve 0.75 mol of hydroxylamine hydrochloride in 250 mL of water. Add this dropwise to the main reaction flask.

-

Thermal Activation: Heat the entire mixture to 75–80°C under vigorous stirring for 2 hours. Validation Check: The reaction is successful when a thick, pale-yellow precipitate (the isonitrosoacetanilide intermediate) forms.

-

Isolation: Cool the mixture to room temperature, filter the precipitate under vacuum, wash with cold water, and dry thoroughly in a desiccator.

Phase 2: Acid-Catalyzed Cyclization

-

Acid Bath Preparation: Heat 200 mL of concentrated sulfuric acid (H₂SO₄) to 50°C in a 500 mL three-necked flask equipped with a mechanical stirrer.

-

Intermediate Addition: Slowly add the dried isonitrosoacetanilide intermediate to the acid in small portions over 30 minutes. Critical Control: Maintain the temperature between 60°C and 70°C during addition to prevent runaway exothermic decomposition.

-

Cyclization: Once addition is complete, raise the temperature to 80°C for 15 minutes to drive the cyclization to completion. The solution will turn deep red/brown.

-

Quenching: Cool the mixture to room temperature and pour it slowly over 1 kg of crushed ice. Validation Check: 4,5-Difluoroisatin will immediately precipitate as a bright orange/red solid.

-

Purification: Filter the crude product and recrystallize from glacial acetic acid or ethanol to achieve >95% purity.

Pharmacological Rationale: The Role of Fluorination

In drug design, the substitution of hydrogen with fluorine (bioisosterism) is a highly calculated maneuver. 4,5-Difluoroisatin is frequently utilized in the synthesis of tryptanthrin analogs and advanced kinase inhibitors[4].

The inclusion of fluorine at the C4 and C5 positions serves two primary pharmacological functions:

-

Metabolic Shielding: The carbon-fluorine bond is exceptionally strong. Placing fluorine at the C5 position (a common site for Cytochrome P450-mediated aromatic hydroxylation) effectively blocks phase I metabolism, dramatically increasing the biological half-life of the resulting drug.

-

Lipophilicity and Target Affinity: Fluorine alters the electron distribution of the isatin core, lowering the pKa of adjacent functional groups and increasing the overall lipophilicity (LogP). This enhances passive diffusion across lipid bilayers, including the blood-brain barrier, making 4,5-Difluoroisatin derivatives highly valuable for central nervous system (CNS) indications.

Caption: Pharmacokinetic impact of C4/C5 fluorination on the isatin scaffold.

References

-

ChemSrc. "169037-22-3 4,5-difluoro-1H-indole-2,3-dione." ChemSrc Database. Available at:[Link]

- PatSnap. "Synthesis method of isatin derivatives." Patent Literature CN101786980B.

- World Intellectual Property Organization. "Use of Tryptanthrin Compounds for Immune Potentiation." Patent WO2004064759A2.

The Fluorine Advantage: 4,5-Difluoro Substituted Isatin Derivatives in Medicinal Chemistry

Introduction: The Privileged Isatin Scaffold

Isatin (1H-indole-2,3-dione) is a highly versatile, privileged pharmacophore in medicinal chemistry, serving as a critical building block for a vast array of heterocyclic compounds[1]. While native isatin exhibits baseline biological activities—including monoamine oxidase (MAO) inhibition—the strategic introduction of halogen atoms drastically alters its pharmacokinetic and pharmacodynamic profile.

The incorporation of a 4,5-difluoro substitution on the isatin aromatic ring is particularly significant. Fluorine’s high electronegativity and small van der Waals radius impart unique stereoelectronic effects. The 4,5-difluoro motif increases the lipophilicity of the molecule, enhancing cellular membrane permeability, while simultaneously increasing the metabolic stability of the aromatic core against cytochrome P450-mediated oxidation. Furthermore, the electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the C3 carbonyl carbon, making it highly reactive for subsequent derivatization (e.g., hydrazone formation), and increases the acidity of the N1 proton, which is critical for hydrogen-bonding interactions within target enzyme active sites[2].

Mechanistic Chemistry: Synthesis of 4,5-Difluoroisatin

The synthesis of 4,5-difluoroisatin presents a unique regiochemical challenge. The two primary methodologies utilized in process chemistry are the Sandmeyer isonitrosoacetanilide synthesis and the Gassman oxindole synthesis [3][4].

When starting from 3,4-difluoroaniline, the Sandmeyer method involves the formation of an isonitrosoacetanilide intermediate, followed by electrophilic cyclization in concentrated sulfuric acid. Because the cyclization can occur at either of the two available ortho positions relative to the amine, this reaction typically yields a mixture of 4,5-difluoroisatin and 5,6-difluoroisatin[3][5]. The Gassman method, utilizing tert-butyl hypochlorite and ethyl thiomethylacetate, provides an alternative route via an azasulfonium salt intermediate, though it requires cryogenic conditions (-65 °C)[3][4].

For scalable core synthesis, the Sandmeyer method remains the industrial standard due to the accessibility of reagents, provided that robust downstream purification (fractional crystallization or chromatography) is implemented to isolate the 4,5-difluoro isomer[1][6].

Experimental Protocol: Sandmeyer Synthesis of 4,5-Difluoroisatin

Causality of Experimental Choices:

-

Sodium Sulfate (

): Acts as a salting-out agent, reducing the solubility of the isonitrosoacetanilide intermediate in the aqueous phase and driving the equilibrium toward precipitation. -

Hydroxylamine & Chloral Hydrate: Chloral hydrate decomposes in aqueous solution to yield glyoxal, which reacts with hydroxylamine and the primary amine (3,4-difluoroaniline) to form the critical oxime intermediate.

-

Concentrated

: Serves a dual purpose as both the solvent and the strong Brønsted acid catalyst required to generate the highly electrophilic species necessary for the intramolecular Friedel-Crafts-type ring closure[4].

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Solution A: Dissolve 0.27 mol of chloral hydrate and 320 g of

in 600 mL of deionized water. Warm to 30 °C to ensure complete dissolution. -

Solution B: Dissolve 0.25 mol of 3,4-difluoroaniline in a mixture of 150 mL water and 25 mL concentrated HCl. Warming may be required.

-

Solution C: Dissolve 0.79 mol of hydroxylamine hydrochloride in 250 mL of water[1].

-

-

Intermediate Formation:

-

In a 5-liter reaction vessel equipped with a mechanical stirrer, sequentially combine Solution A, Solution B, and Solution C.

-

Heat the mixture to 60–70 °C. A thick, light-brown paste of 3,4-difluoroisonitrosoacetanilide will precipitate.

-

Continue heating at 80–100 °C for 2 hours to ensure completion. Cool to room temperature, filter under vacuum, wash with cold water, and dry the intermediate thoroughly[1][6].

-

-

Acid-Catalyzed Cyclization:

-

Pre-heat concentrated

(approx. 3-4 mL per gram of intermediate) to 50 °C. -

Add the dried isonitrosoacetanilide intermediate portion-wise, maintaining the internal temperature between 60–70 °C to prevent uncontrolled exothermic degradation.

-

Once addition is complete, heat the dark solution to 80 °C for 15 minutes.

-

-

Quenching and Isolation:

-

Pour the reaction mixture over crushed ice (10-12 times the volume of the acid) with vigorous stirring.

-

Filter the resulting crude difluoroisatin precipitate.

-

Purification: The crude solid contains a mixture of 4,5-difluoroisatin and 5,6-difluoroisatin. Separate the isomers using silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) or via repeated fractional crystallization from glacial acetic acid[3].

-

Workflow of the Sandmeyer synthesis and isolation of 4,5-difluoroisatin.

Pharmacological Applications of 4,5-Difluoro Isatin Derivatives

The 4,5-difluoroisatin core is heavily utilized in molecular hybridization—a strategy in medicinal chemistry where different pharmacophoric moieties are combined to create a single, multi-target therapeutic molecule[7].

Isatin-Hydrazones in Oncology

Condensation of 4,5-difluoroisatin with various arylhydrazines yields fluorinated isatin-hydrazones. These compounds have demonstrated significant antiproliferative activity against human cancer cell lines, specifically lung carcinoma (A549) and hepatocellular carcinoma (HepG2)[7][8].

Mechanism of Action: The cytotoxic action of these fluorinated hydrazones is not merely non-specific necrosis. Mechanistic studies reveal that they act as potent apoptosis inducers. The lipophilic fluorinated core allows the molecule to penetrate the cell and localize to the mitochondria. Here, they trigger the dissipation of the mitochondrial membrane potential (

Intrinsic apoptotic signaling pathway induced by fluorinated isatin-hydrazones.

Tryptanthrin Analogs for Immune Potentiation

Beyond oncology, 4,5-difluoroisatin is a direct precursor for the synthesis of substituted tryptanthrins (indolo[2,1-b]quinazoline-6,12-diones). These compounds act as Small Molecule Immune Potentiators (SMIPs). They elicit potent cell-mediated and humoral immune responses, making them highly valuable as vaccine adjuvants and immunotherapeutics for infectious diseases (e.g., Mycobacterium tuberculosis, SARS, Hepatitis B)[10][11]. The presence of the 4,5-difluoro substitution enhances the metabolic half-life of the tryptanthrin core, allowing for sustained immune modulation without the severe systemic toxicity associated with conventional adjuvants like Freund's complete adjuvant[10].

Quantitative Structure-Activity Relationship (SAR) Data

Recent in vitro screening of newly synthesized fluorinated isatin-hydrazone hybrids highlights the strict structural requirements for anticancer efficacy. The nature of the substituent on the benzylidene ring dictates the biological response. As shown below, the incorporation of strong electron-withdrawing groups (e.g., nitro) significantly enhances cytotoxicity compared to electron-donating groups or unsubstituted variants[7][8].

| Compound Designation | Hydrazone Substituent | IC50 vs. A549 (Lung Cancer) | IC50 vs. HepG2 (Liver Cancer) | Biological Status |

| Compound 8 | 4-nitrobenzylidene | 42.43 μM | 48.43 μM | Highly Active |

| Compound 14 | 3-hydroxy-4-methoxybenzylidene | 115.00 μM | > 200 μM | Moderately Active |

| Compounds 1, 2, 4-7, 9, 11, 13, 15 | Various (Alkyl, Halogenated) | > 200 μM | > 200 μM | Inactive |

Data summarized from in vitro antiproliferative assays of fluorinated isatin-hydrazones[7]. The data validates that the synergy between the fluorinated isatin core and a para-nitro substituted hydrazone is required for optimal target binding (e.g., docking into active sites 4HJO, 4ASD)[8].

Conclusion

The 4,5-difluoro substitution on the isatin scaffold represents a masterclass in rational drug design. By carefully modulating the electronic landscape and lipophilicity of the indole-2,3-dione core, medicinal chemists can unlock potent anticancer, antimicrobial, and immunomodulatory properties. While the regioselective synthesis of the 4,5-difluoro precursor demands rigorous chromatographic isolation, the resulting downstream derivatives—from ROS-inducing hydrazones to immune-potentiating tryptanthrins—prove the immense value of this fluorinated pharmacophore.

References

- WO2004064759A2 - Use of tryptanthrin compounds for immune potentiation Source: Google Patents URL

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives Source: PMC (NIH) URL:[Link]

-

Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling Source: PMC (NIH) URL:[Link]

-

Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling Source: ACS Omega URL:[Link]

-

WO 95/13807 - Preparation of 5,6-difluoroisatin and 4,5-difluoroisatin Source: Googleapis.com (Patent Archive) URL:[Link]

-

Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells Source: CORE Scholar (Wright State University) URL:[Link]

- CN101786980A - Synthesis method of isatin derivatives Source: Google Patents URL

Sources

- 1. Isatin (91-56-5)|MAO Inhibitor & Research Biochemical [benchchem.com]

- 2. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 5. 5,6-Difluoroindoline-2,3-dione | 774-47-0 | Benchchem [benchchem.com]

- 6. CN101786980A - Synthesis method of isatin derivatives - Google Patents [patents.google.com]

- 7. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. WO2004064759A2 - Use of tryptanthrin compounds for immune potentiation - Google Patents [patents.google.com]

- 11. WO2004064759A2 - Use of tryptanthrin compounds for immune potentiation - Google Patents [patents.google.com]

Technical Guide: Biological Activity & Synthetic Utility of 4,5-Difluoroisatin Analogs

This guide details the pharmacological profile, synthetic pathways, and therapeutic potential of 4,5-difluoroisatin , a specialized fluorinated scaffold in medicinal chemistry.[1]

Executive Summary

4,5-Difluoroisatin (4,5-DFI) represents a privileged substructure in drug design, distinct from its more common 5-fluoro or 5,7-difluoro counterparts.[1] Its value lies in the specific positioning of fluorine atoms at the C4 and C5 positions, which exerts a unique electronic influence on the C3-carbonyl reactivity and the N1-acidity. This substitution pattern is critical for modulating the binding affinity of kinase inhibitors (e.g., VEGFR, VEGFR2) and enhancing the metabolic stability of indole-based therapeutics against oxidative debromination or hydroxylation.

This guide analyzes the Structure-Activity Relationship (SAR) , Synthesis Protocols , and Therapeutic Applications of 4,5-DFI analogs, providing a roadmap for their use in oncology and infectious disease research.[1]

Part 1: The Fluorine Effect – Structural & Electronic Rationale

The 4,5-difluoro substitution is not merely a lipophilic modification; it fundamentally alters the pharmacophore's electronic landscape.

Electronic Deshielding & Reactivity

The fluorine atom at C4 is peri-positioned to the C3-carbonyl group. Through the ortho-effect, it exerts a strong electron-withdrawing inductive (-I) effect, making the C3-carbonyl significantly more electrophilic than in non-fluorinated isatin.

-

Impact: Facilitates Schiff base formation (hydrazones/semicarbazones) and nucleophilic attack, often increasing yields of derivative synthesis compared to 5-fluoro analogs.

Metabolic Blockade

The C5 position on the isatin ring is the primary site for metabolic hydroxylation (by Cytochrome P450) and subsequent glucuronidation.

-

Mechanism: Substitution with fluorine at C5 blocks this metabolic soft spot.

-

Synergy: The addition of the C4-fluorine prevents "NIH shift" mechanisms and sterically protects the C3a bridgehead, extending the in vivo half-life of the drug candidate.

Acid-Base Modulation (pKa)

The presence of two electron-withdrawing groups lowers the pKa of the N1-proton (typically ~10.5 in isatin).

-

Result: 4,5-DFI is more acidic, facilitating hydrogen bond donation to active site residues (e.g., Asp/Glu in kinase pockets) and improving solubility in physiological buffers when deprotonated.

Part 2: Therapeutic Applications & Biological Activity[1][2][3]

Anticancer Activity: Kinase Inhibition

4,5-DFI analogs are potent bioisosteres for the oxindole core found in Sunitinib (Sutent) and Toceranib .[1]

-

Target: Receptor Tyrosine Kinases (RTKs), specifically VEGFR2 (KDR) and PDGFR.[1]

-

Mechanism: The 4,5-difluoro motif enhances van der Waals contacts within the hydrophobic ATP-binding pocket.

-

Key Finding: In comparative studies of indirubin derivatives (isatin dimers), 4,5-difluoro substitution often yields higher cytotoxicity against A549 (Lung) and MCF-7 (Breast) cancer lines compared to monosubstituted analogs, attributed to tighter binding kinetics.[1]

Neuropharmacology: Serotonin Analogs

Research into 5,6-dihydroxytryptamine (5,6-DHT) neurotoxin analogs utilized 4,5-difluoro substitution to probe neurodegenerative mechanisms.[1]

-

Data Point: 4,7-difluoro-5,6-DHT (structurally related) exhibited 32-fold higher affinity for the serotonergic uptake system than the non-fluorinated parent, proving that specific fluorine positioning dramatically enhances receptor selectivity.

Antimicrobial & Antiviral Potential

Hydrazone derivatives of 4,5-DFI have shown efficacy against multidrug-resistant (MDR) bacteria.

-

Activity: Inhibition of S. aureus and M. tuberculosis.

-

Mechanism: The electron-deficient isatin core acts as a "warhead" that can form covalent adducts with bacterial enzymes or intercalate into bacterial DNA, a process enhanced by the planar, lipophilic nature of the 4,5-difluoro ring.

Part 3: Chemical Synthesis – The Regioselectivity Challenge

Synthesizing 4,5-difluoroisatin is technically demanding due to regioselectivity issues during the cyclization of the aniline precursor.

Primary Route: Sandmeyer Isonitrosoacetanilide Synthesis

This is the industry-standard method, but it requires careful isomer separation.

Reaction Logic:

-

Precursor: 3,4-Difluoroaniline .

-

Intermediate: Formation of the isonitrosoacetanilide.[2][3][4]

-

Cyclization: Acid-mediated ring closure.

-

Path A (Minor): Cyclization at C2 (crowded, between NH2 and F)

4,5-Difluoroisatin . -

Path B (Major): Cyclization at C6 (less hindered)

5,6-Difluoroisatin .

-

Note: To obtain high purity 4,5-DFI, chromatographic separation is required to remove the 5,6-isomer.

Visualization: Synthesis & Regiochemistry

Caption: Divergent cyclization of 3,4-difluoroaniline. Steric hindrance at C2 favors the 5,6-isomer, requiring separation to isolate the 4,5-target.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4,5-Difluoroisatin (Sandmeyer Method)

Warning: This reaction generates corrosive fumes. Perform in a fume hood.

-

Reagents:

-

3,4-Difluoroaniline (0.1 mol)

-

Chloral hydrate (0.11 mol)

-

Hydroxylamine hydrochloride (0.22 mol)

-

Sodium sulfate (saturated solution)

-

Conc. Sulfuric acid (

)

-

-

Step 1: Isonitroso Formation

-

Dissolve chloral hydrate and sodium sulfate in water.

-

Add a solution of 3,4-difluoroaniline in dilute HCl.

-

Add hydroxylamine HCl solution.[3]

-

Heat to boiling for 2-3 minutes. A precipitate (isonitrosoacetanilide) will form.

-

Cool, filter, and dry the precipitate.

-

-

Step 2: Cyclization

-

Heat conc.

to 50°C. -

Slowly add the dry isonitroso intermediate in small portions (exothermic).

-

Heat the mixture to 80°C for 10-15 minutes to complete ring closure.

-

Cool and pour onto crushed ice. The crude isatin precipitates.

-

-

Step 3: Purification (Critical)

-

The crude solid is a mixture of 4,5- and 5,6-isomers.

-

Recrystallization: Fractional recrystallization from glacial acetic acid (4,5-isomer is often less soluble).

-

Column Chromatography: Silica gel, eluting with Ethyl Acetate:Hexane (3:7).

-

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Validating the activity of 4,5-DFI hydrazone derivatives.

-

Cell Lines: A549 (Lung), MCF-7 (Breast), HEK293 (Control).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Add 4,5-DFI derivative (dissolved in DMSO) at concentrations 0.1 - 100

. -

Incubation: 48h at 37°C, 5%

. -

Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

-

Calculation: Determine

using non-linear regression (GraphPad Prism).

Part 5: Comparative Data Analysis

Table 1: Comparative Potency of Fluorinated Isatin Analogs (Hypothetical Representative Data) Note: Values represent general trends observed in SAR studies of isatin-based hydrazones against A549 cells.

| Compound Substitution | IC50 (µM) | Mechanism Note |

| Unsubstituted Isatin | >100 | Rapid metabolic clearance. |

| 5-Fluoro | 15 - 25 | Improved metabolic stability; standard benchmark. |

| 5,7-Difluoro | 8 - 12 | High lipophilicity; good membrane permeability. |

| 4,5-Difluoro | 2 - 8 | Enhanced electrophilicity at C3; tighter active site binding. |

| 4,6-Difluoro | 10 - 15 | Moderate activity; less favorable electronic profile. |

Part 6: Mechanism of Action (Signaling Pathway)

The following diagram illustrates how 4,5-DFI derivatives (specifically oxindole kinase inhibitors) disrupt cancer cell proliferation.

Caption: 4,5-DFI analogs competitively inhibit ATP binding in RTKs, halting downstream Ras/Raf signaling and inducing apoptosis.[1][5]

References

-

Sandmeyer Is

- Source: Organic Chemistry Portal / Cambridge University Press

- Context: Detailed mechanism of isonitrosoacetanilide cycliz

-

Link:

-

Biological Activity of Fluorinated Is

- Title: Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv

- Source: MDPI / PMC (2023)

- Context: Comparative cytotoxicity of ortho/meta/para fluorinated is

-

Link:

-

Tryptanthrin and Isatin Deriv

- Title: Discovery of Tryptanthrin and Its Deriv

- Source: NIH / PMC

- Context: Use of the isatin core in larger alkaloids for lung cancer tre

-

Link:

-

Kinase Inhibition (Sunitinib Context)

-

Title: Crystal Structure of VEGFR2 in Complex with Sunitinib[6]

- Source: Protein D

- Context: Structural basis for oxindole-based kinase inhibition, relevant to 4,5-DFI design.

-

Link:

-

-

Neuropharmacology of Fluorin

-

Title: Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines[7]

- Source: Journal of Medicinal Chemistry (1990)

- Context: Demonstrates the profound effect of 4-position fluorine on receptor affinity (32-fold increase).

-

Link:

-

Sources

- 1. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. journals.irapa.org [journals.irapa.org]

- 4. biomedres.us [biomedres.us]

- 5. WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders - Google Patents [patents.google.com]

- 6. EC 2.7.10.1 - receptor protein-tyrosine kinase [enzymes.me.uk]

- 7. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Rationale for Fluorinated Isatins

Engineering Fluorinated Isatin Scaffolds: A Technical Blueprint for Next-Generation Drug Discovery

Isatin (1H-indole-2,3-dione) is a highly privileged, endogenous heterocyclic scaffold that serves as a foundational building block in medicinal chemistry. While the core isatin structure exhibits baseline pharmacological activity, the strategic incorporation of fluorine atoms fundamentally alters its physicochemical and pharmacokinetic profile.

Due to its high electronegativity and small van der Waals radius (1.47 Å), fluorine substitution modulates the pKa of adjacent functional groups, enhancing binding affinity through strong halogen bonding[1]. More critically, fluorination improves metabolic stability by blocking cytochrome P450 oxidation sites and increases lipophilicity, which is essential for cellular membrane permeability[1]. As a result, fluorinated isatin derivatives have emerged as highly potent candidates in the development of targeted anticancer, antiviral, and antimicrobial therapeutics[1][2].

Target Engagement and Mechanism of Action

The therapeutic efficacy of fluorinated isatins is primarily driven by their ability to act as competitive inhibitors of receptor tyrosine kinases (RTKs), including EGFR, VEGFR2, and PI3K[2][3]. The substitution of fluorine, particularly at the C-5 position of the isatin ring, optimizes the molecule's geometry to fit deeply within the ATP-binding pocket of these kinases, anchoring the scaffold via hydrophobic interactions[3].

Beyond kinase inhibition, fluorinated isatins induce cancer cell death by dissipating the mitochondrial membrane potential. This disruption leads to the lethal accumulation of reactive oxygen species (ROS), which triggers the intrinsic apoptotic cascade[4]. Additionally, specific N-substituted fluorinated isatins function as potent nonpeptide inhibitors of effector caspases (caspase-3 and -7), making them invaluable tools for the molecular imaging of apoptosis in vivo[5].

Mechanism of action for fluorinated isatins driving apoptosis via kinase inhibition.

Structure-Activity Relationship (SAR) Dynamics

The biological potency of isatin hybrids is highly sensitive to the regiochemistry of the fluorine atom and the nature of the N-substituents. SAR studies reveal that C-5 fluorination universally enhances the potency of the molecules compared to their unsubstituted counterparts[3]. Furthermore, N-alkylation or N-benzylation of the isatin core is highly favorable for antiproliferative activity[3].

When fluorinated isatins are condensed with arylhydrazines to form hydrazone linkages, the resulting hybrids exhibit excellent ADME properties and selective cytotoxicity against specific malignancies, such as lung and liver cancers[2].

Table 1: Quantitative SAR Data for Fluorinated Isatin Derivatives

| Compound / Scaffold | Target Cell Line / Enzyme | IC50 / Activity Profile | Key Structural Feature |

| Compound 8 (Isatin-hydrazone) | A549 (Human Lung Cancer) | 42.43 μM | 4-nitrobenzylidene group + C-5 Fluorine[2] |

| Compound 8 (Isatin-hydrazone) | HepG2 (Human Liver Cancer) | 48.43 μM | 4-nitrobenzylidene group + C-5 Fluorine[2] |

| Compound 14 (Isatin-hydrazone) | A549 (Human Lung Cancer) | 115.00 μM | 3-hydroxy-4-methoxybenzylidene group[2] |

| Sunitinib (FDA-approved analog) | VEGFR2 / Various Cancers | 47.6 - 96.7 μM | Reference standard[3] |

| N1-(5-Fluoro-isatin)thiocarbohydrazone | Viral Replication | High Inhibitory Activity | C-5 Fluorine + Thiocarbohydrazone linkage[1] |

Synthetic Methodologies: Building the Architecture

The construction of fluorinated isatin scaffolds requires stringent control over reaction environments to ensure high yields and prevent unwanted side reactions (such as O-alkylation or ring cleavage).

Step-by-step synthetic workflow for N-alkylation of fluorinated isatins.

Protocol 1: Synthesis of Diversely Fluorinated 1-Benzylisatins[6]

Causality & Logic: N-alkylation of the isatin core is achieved via the deprotonation of the amide nitrogen. Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base in a polar aprotic solvent (dry DMF) to ensure the complete formation of the isatin sodium salt. An external ice-water bath is critical to control the highly exothermic deprotonation process, which prevents the hydrolytic ring-opening of the delicate 2,3-dioxindole core.

-

Preparation : Dissolve 10 mmol of 5-fluoroisatin in 20 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent moisture-induced quenching of the NaH.

-

Deprotonation : Cool the solution to 5 °C. Add 10 mmol of NaH (60% dispersion in mineral oil) in small portions over 30 minutes. Observation: The reaction mixture will transition to a deep purple color, confirming the formation of the isatin sodium salt.

-

Alkylation : Slowly add 10 mmol of the corresponding benzyl halide dropwise to the mixture.

-

Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 3 to 6 hours. Monitor the consumption of the starting material via Thin-Layer Chromatography (TLC).

-

Workup : Quench the reaction with crushed ice, extract the aqueous layer with ethyl acetate, wash the organic phase with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Protocol 2: Synthesis of Fluorinated Isatin-Hydrazones[1]

Causality & Logic: The C-3 carbonyl group of the isatin ring is highly electrophilic and readily undergoes condensation with nucleophilic hydrazines. The addition of glacial acetic acid acts as a catalyst by protonating the C-3 oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating rapid nucleophilic attack and subsequent dehydration to form the Schiff base.

-

Dissolution : Suspend 0.01 mol of 5-fluoroisatin and 0.01 mol of the selected arylhydrazine in 20 mL of absolute ethanol.

-

Catalysis : Add 2-3 drops of glacial acetic acid to lower the pH and activate the C-3 ketone.

-

Condensation : Heat the mixture under reflux for 0.5 to 2 hours.

-

Isolation : Allow the mixture to cool to room temperature. The fluorinated isatin-hydrazone product will precipitate out of the solution as a solid.

-

Purification : Filter the solid under vacuum, wash with cold ethanol, and recrystallize from methanol to obtain pure crystals.

Biological Evaluation: Self-Validating Systems

To guarantee the trustworthiness of pharmacological data, biological evaluation protocols must be designed as self-validating systems that inherently rule out false positives.

Protocol 3: In Vitro Antiproliferative Assay (MTT) with Selectivity Validation[2][4]

Causality & Logic: A common pitfall in drug discovery is mistaking general biocidal toxicity for targeted anticancer activity. By testing compounds against both tumor-derived cell lines (A549, HepG2) and a normal, healthy embryonic cell line (HEK-293T), researchers can calculate a Selectivity Index (SI). A high SI validates that the drug specifically targets cancer-driven pathways (such as overexpressed RTKs) rather than causing indiscriminate cellular damage.

-

Cell Seeding : Seed A549, HepG2, and HEK-293T cells in 96-well plates at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere. -

Treatment : Treat the cells with varying concentrations of the fluorinated isatin derivatives (1 to 200 μM) dissolved in DMSO. Ensure the final DMSO concentration remains below 0.5% to prevent solvent-induced toxicity. Include a vehicle control (DMSO only) and a positive control (Sunitinib).

-

Incubation : Incubate the treated plates for exactly 72 hours.

-

Viability Measurement : Add 20 μL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals via active mitochondrial reductases.

-

Quantification : Solubilize the formazan crystals using 100 μL of DMSO per well. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis and determine the Selectivity Index (IC50 HEK-293T / IC50 Cancer Cell Line).

Conclusion

Fluorinated isatin scaffolds represent a highly versatile and potent class of molecules in modern medicinal chemistry. The strategic incorporation of fluorine atoms not only optimizes the pharmacokinetic profile of the isatin core but also amplifies its pharmacodynamic interactions with critical oncogenic targets like VEGFR2 and EGFR. By employing rigorous, self-validating synthetic and biological protocols, drug development professionals can continue to unlock the vast therapeutic potential of these molecular hybrids.

References

- Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling Source: ACS Omega / NIH URL

- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives Source: MDPI URL

- Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives Source: Springer / NIH URL

- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery Source: MDPI URL

- Fluorinated isatin derivatives. Part 2.

Sources

- 1. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

4,5-Difluoroindoline-2,3-dione safety data sheet (SDS)

Topic: 4,5-Difluoroindoline-2,3-dione Safety Data Sheet (SDS) & Technical Guide Document Type: Technical Whitepaper / Advanced Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers.

Executive Summary: The Fluorinated Scaffold

4,5-Difluoroindoline-2,3-dione (4,5-Difluoroisatin) is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., VEGFR-2 antagonists) and antiviral agents. Its value lies in the bioisosteric replacement of hydrogen with fluorine, which modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity without significantly altering steric bulk.

However, the introduction of the vicinal difluoro motif alters the compound's electronic properties and safety profile compared to the parent isatin. This guide synthesizes standard safety data with practical handling protocols derived from the behavior of fluorinated aromatics.

Part 1: Chemical Identity & Physical Properties[1][2]

Senior Scientist Note: The melting point of this compound is a critical safety parameter. It is reported to decompose (~140°C), which presents a risk of evolving toxic fluoride species if overheated during drying or reaction workups.

| Parameter | Data |

| Chemical Name | 4,5-Difluoroindoline-2,3-dione (4,5-Difluoroisatin) |

| CAS Number | 169037-22-3 |

| Molecular Formula | C₈H₃F₂NO₂ |

| Molecular Weight | 183.11 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | ~140 °C (Decomposes) [1] |

| Solubility | Soluble in DMSO, DMF, hot ethanol; poorly soluble in water. |

| SMILES | O=C1NC2=C(C=C(F)C(F)=C2)C1=O |

Part 2: Hazard Identification & Risk Assessment (GHS)

While many vendors classify this under a generic "Irritant" category, the presence of the difluoro-moiety requires a more nuanced risk assessment, particularly regarding thermal stability and combustion byproducts.

GHS Classification[1]

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Critical Hazard Interpretation

-

Thermal Decomposition (The Hidden Risk): Unlike non-fluorinated isatin, the 4,5-difluoro analog has a lower decomposition threshold. Heating above 140°C can release Hydrogen Fluoride (HF) and nitrogen oxides (NOx). Protocol Implication: Never dry this compound in an oven >100°C; use a vacuum desiccator at ambient temperature.

-

Reactivity: The C-3 carbonyl is highly electrophilic due to the electron-withdrawing effect of the fluorine atoms on the benzene ring. This makes it prone to rapid condensation with amines, which is useful for synthesis but hazardous if unintentional (e.g., contamination with aliphatic amines).

Part 3: Safe Handling & Storage Protocol

Core Directive: Treat all fluorinated fine chemicals as potential sources of HF in fire scenarios.

Experimental Workflow: The "Stop/Go" System

This protocol uses a self-validating logic flow to prevent exposure.

-

Engineering Controls (Pre-Work Check):

-

Go: Fume hood operational (Face velocity > 100 fpm).

-

Go: Static dissipative mats in place (fluorinated powders are often electrostatic and can "jump" during weighing).

-

Stop: If humidity is >70% (hygroscopic clumping can occur, though less than plain isatin).

-

-

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving is recommended. Inner layer: Nitrile (4 mil). Outer layer: Nitrile or Neoprene. Reasoning: Standard nitrile provides good incidental splash protection, but mechanical friction during synthesis can compromise thin layers.

-

Respiratory: If working outside a hood (not recommended), a P100/OV cartridge is required.

-

-

Storage Logic:

-

Store at Room Temperature (15-25°C) in a tightly sealed container.

-

Incompatible Materials: Strong oxidizing agents, strong bases (can trigger ring-opening to fluorinated amino-glyoxylates).

-

Visualizing the Safety Logic

Figure 1: Decision matrix for safe handling, emphasizing thermal limits to prevent decomposition.

Part 4: Emergency Response

In the event of exposure, the presence of fluorine dictates a specific response protocol distinct from general organic irritants.

-

Eye Contact: Rinse immediately with water for 15 minutes. Critical: If redness persists, consider possibility of trace HF hydrolysis (rare but possible in degraded samples) and consult a physician immediately.

-

Skin Contact: Wash with soap and water. If the compound was in solution with aprotic solvents (DMSO/DMF), monitor for systemic absorption.

-

Fire Fighting:

-

Media: Dry chemical, CO₂, or water spray.

-

Hazard: Combustion produces HF (Hydrogen Fluoride) . Firefighters must wear full turnout gear and SCBA. Do not inhale smoke.[1]

-

Part 5: Synthesis & Application Context

Expertise Insight: The synthesis of 4,5-difluoroisatin is challenging due to the specific orientation of the fluorine atoms. The most robust route involves the Gassman Indole Synthesis or a modified Sandmeyer reaction starting from 3,4-difluoroaniline.

Synthesis Pathway (Sandmeyer Variant)

-

Precursor: 3,4-Difluoroaniline (CAS 3863-11-4).

-

Reagents: Chloral hydrate, Hydroxylamine HCl, Sodium Sulfate.

-

Intermediate: N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide.[2]

-

Cyclization: Heating the intermediate in concentrated H₂SO₄ (60-80°C).

-

Note: The 4,5-difluoro substitution pattern deactivates the ring less than a nitro group but more than a methyl group. Control of the cyclization temperature is vital to avoid charring [2].

-

Medicinal Chemistry Applications

-

Kinase Inhibition: The 4,5-difluoro motif is often used to optimize potency against VEGFR-2 (Vascular Endothelial Growth Factor Receptor). The fluorine atoms can fill small hydrophobic pockets in the ATP binding site.

-

Schiff Bases: Reaction at the C-3 carbonyl with hydrazines yields hydrazones, which have shown potential as antibacterial and anticancer agents [3].

Reaction Workflow Diagram

Figure 2: Synthetic lineage from aniline precursor to bioactive derivatives.[1][3][4][5][6][7]

References

-

Patent WO2004064759A2. Use of tryptanthrin compounds for immune potentiation. (2004).[8] Describes the synthesis and physical properties (mp 140°C dec) of 4,5-difluoroisatin. Link

-

Silva, B. et al. Synthesis of Substituted Isatins. National Institutes of Health (NIH) / PMC. Discusses the Sandmeyer and Gassman methodologies for lipophilic and fluorinated isatins. Link

-

ChemicalBook. 4,5-Difluoroindoline-2,3-dione Product Entry. Confirms CAS 169037-22-3 and basic chemical identifiers. Link

-

BLD Pharm. SDS for 4,5-Difluoroindoline-2,3-dione. Provides GHS classification and handling codes. Link

Sources

- 1. carlroth.com [carlroth.com]

- 2. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. researchgate.net [researchgate.net]

- 6. 4,6-DIFLUOROINDOLINE-2,3-DIONE | 126674-93-9 [chemicalbook.com]

- 7. WO2004064759A2 - Use of tryptanthrin compounds for immune potentiation - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

solubility of 4,5-difluoroisatin in organic solvents

An In-depth Technical Guide to the Solubility of 4,5-Difluoroisatin in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

4,5-Difluoroisatin stands as a pivotal building block in contemporary medicinal chemistry. Its rigid, heterocyclic scaffold, adorned with electron-withdrawing fluorine atoms, offers a unique topographical and electronic profile for designing novel therapeutic agents, including inhibitors of protein kinases which have been implicated in oncology. The journey from a promising synthesized molecule to a viable drug candidate is, however, fraught with physicochemical challenges, the most fundamental of which is solubility. A comprehensive understanding of a compound's solubility in various organic solvents is not merely an academic exercise; it is the bedrock of successful process development, formulation, and ultimately, bioavailability.

This guide is conceived for the hands-on researcher, scientist, and drug development professional. It eschews a rigid, templated approach in favor of a narrative that marries foundational theory with actionable, field-proven methodologies. In the absence of extensive, publicly available quantitative solubility data for 4,5-difluoroisatin, this document serves a dual purpose: to provide a robust predictive framework for solvent selection and to offer a detailed, self-validating protocol for its empirical determination.

I. The Theoretical Underpinnings of 4,5-Difluoroisatin Solubility

The solubility of a solid in a liquid is governed by the equilibrium between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. For 4,5-difluoroisatin, its solubility profile is dictated by a nuanced interplay of its structural features:

-

The Isatin Core: The presence of both a lactam (cyclic amide) and a ketone group confers significant polarity and the capacity for hydrogen bonding. The N-H group acts as a hydrogen bond donor, while the two carbonyl oxygens are potent hydrogen bond acceptors.

-

The Aromatic Ring: The benzene ring introduces a nonpolar, hydrophobic character, favoring interactions with aromatic or nonpolar solvents.

-

The Difluoro Substituents: The two fluorine atoms at the 4 and 5 positions are highly electronegative, creating strong C-F dipoles. This has a multifaceted effect: it can increase crystal lattice energy, potentially lowering solubility, while also offering sites for dipole-dipole interactions with polar solvents.

The age-old axiom of "like dissolves like" serves as an excellent starting point. Solvents with similar polarity and hydrogen bonding capabilities to 4,5-difluoroisatin are more likely to be effective.

II. A Predictive Qualitative Solubility Profile

While empirical determination is the gold standard, a predictive assessment is invaluable for initial solvent screening. The following table is based on the foundational principles of solubility for polar aromatic compounds and should be considered a guide for experimental design.[1]

| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Soluble | Aprotic, highly polar solvent capable of disrupting the crystal lattice and solvating the polar functional groups of 4,5-difluoroisatin. |

| Dimethylformamide (DMF) | C₃H₇NO | High | Soluble | Similar to DMSO, this aprotic, highly polar solvent is an excellent choice for dissolving polar, heterocyclic compounds. |

| Tetrahydrofuran (THF) | C₄H₈O | Intermediate | Moderately Soluble | An aprotic ether with moderate polarity that can engage in dipole-dipole interactions. |

| Acetone | C₃H₆O | Intermediate | Moderately Soluble | A polar, aprotic ketone that can act as a hydrogen bond acceptor for the N-H group of the isatin core. |

| Ethanol | C₂H₅OH | High | Sparingly to Moderately Soluble | A polar, protic solvent. Its ability to both donate and accept hydrogen bonds may facilitate the dissolution of 4,5-difluoroisatin. |

| Methanol | CH₃OH | High | Sparingly to Moderately Soluble | Similar to ethanol, this highly polar, protic solvent should offer some degree of solubility. |

| Dichloromethane (DCM) | CH₂Cl₂ | Intermediate | Sparingly Soluble | An aprotic solvent of intermediate polarity. |

| Ethyl Acetate | C₄H₈O₂ | Intermediate | Sparingly Soluble | An aprotic ester with moderate polarity that can act as a hydrogen bond acceptor. |

| Toluene | C₇H₈ | Low | Insoluble to Sparingly Soluble | A nonpolar aromatic solvent. Some solubility may be observed due to π-π stacking interactions with the benzene ring of the isatin. |

| Hexane | C₆H₁₄ | Low | Insoluble | A nonpolar aliphatic solvent, unlikely to overcome the crystal lattice energy of the polar 4,5-difluoroisatin. |

III. Experimental Determination: The Shake-Flask Method

The shake-flask method, as described by Higuchi and Connors, remains the most reliable and widely used technique for determining thermodynamic solubility.[2][3] It involves allowing an excess of the solid solute to equilibrate with the solvent until a saturated solution is formed.

A. Causality Behind Experimental Choices

-

Excess Solute: The presence of undissolved solid at the end of the experiment is a visual confirmation that the solution is indeed saturated and in equilibrium with the solid phase.

-

Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible results. A water bath or a constant temperature shaker is essential.

-

Equilibration Time: Reaching thermodynamic equilibrium is not instantaneous. A sufficient equilibration time (e.g., 24-48 hours) ensures that the maximum amount of solute has dissolved.

-

Phase Separation: Accurate quantification requires analyzing only the liquid phase. Filtration or centrifugation is necessary to remove all undissolved solid particles.

B. Step-by-Step Protocol

-

Preparation of Vials: To a series of glass vials, add an excess amount of 4,5-difluoroisatin. The exact amount should be more than what is predicted to dissolve.

-

Solvent Addition: Add a precise, known volume of the selected organic solvent to each vial.

-

Sealing: Tightly seal the vials to prevent any solvent evaporation during the experiment.

-

Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for 24 to 48 hours.

-

Phase Separation: After equilibration, carefully remove the vials. Allow the solid to settle. Separate the saturated solution from the undissolved solid by either:

-

Filtration: Using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid, then carefully pipette the supernatant.

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Determine the concentration of 4,5-difluoroisatin in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Construct a calibration curve using standards of known concentrations of 4,5-difluoroisatin.

-

-

Calculation of Solubility:

-

Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility of 4,5-difluoroisatin in the specific solvent at the given temperature.

-

C. Visualizing the Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

IV. Alternative Methods for Rapid Screening

In early drug discovery, where compound availability may be limited, high-throughput methods can provide valuable initial solubility estimates.[2][4] One such method utilizes a Thermogravimetric Analyzer (TGA) to automate the drying and weighing process.[5] This gravimetric approach involves preparing a saturated solution, taking a small aliquot, evaporating the solvent in the TGA, and measuring the mass of the residual solid.[5] While potentially less precise than the shake-flask method, its speed and low sample requirement make it ideal for screening a large number of solvents.[5]

V. Conclusion: A Foundation for Rational Drug Development

While a definitive, quantitative solubility table for 4,5-difluoroisatin in all common organic solvents awaits exhaustive publication, the principles and methodologies outlined in this guide provide a robust framework for its determination. By combining a theoretical understanding of its physicochemical properties with rigorous, validated experimental protocols, researchers can confidently navigate the solubility challenges inherent in the development of novel therapeutics based on this important fluorinated isatin scaffold. The ability to accurately measure and predict solubility is not just a procedural step; it is a critical enabler of rational process design, formulation development, and ultimately, clinical success.

References

- Title: Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer Source: Ovid URL

- Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: SciSpace URL

- Title: Solubility determination of compounds of pharmaceutical interest Source: Dipòsit Digital de la Universitat de Barcelona URL

- Title: What is the Solubility of My Compound?

- Title: An In-depth Technical Guide to the Solubility of 4-Amino-3,5-difluorobenzaldehyde in Organic Solvents Source: Benchchem URL

- Title: Solvent Miscibility Table Source: MilliporeSigma URL

Sources

The Therapeutic Potential of 4,5-Difluoroindoline Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The indoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic incorporation of fluorine atoms into this privileged structure has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced therapeutic potential. This in-depth technical guide focuses on the largely unexplored yet promising class of 4,5-difluoroindoline derivatives. While direct literature on this specific scaffold is nascent, this guide will provide a comprehensive overview of its therapeutic promise by drawing upon established principles of fluorine chemistry, synthetic methodologies for related indoline cores, and the biological activities of analogous halogenated heterocyclic compounds. We will explore potential applications in oncology, inflammation, and neurodegenerative diseases, supported by detailed experimental protocols for synthesis and biological evaluation.

The Strategic Advantage of Fluorine in the Indoline Scaffold

The introduction of fluorine into a drug candidate can profoundly influence its properties in several ways that are advantageous for drug design. The unique electronic properties of fluorine, its small size, and the high strength of the carbon-fluorine bond can lead to:

-

Enhanced Metabolic Stability: Fluorine atoms can block metabolically labile C-H bonds, particularly on aromatic rings, from oxidative metabolism by cytochrome P450 (CYP) enzymes. This can significantly extend the metabolic half-life of a compound, leading to improved oral bioavailability.

-

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable intermolecular interactions within a protein's binding pocket, such as hydrogen bonds and dipolar interactions, thereby increasing the compound's potency.

-

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity and pKa, which can in turn affect its solubility, membrane permeability, and overall pharmacokinetic profile.

-

Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, potentially locking it into a more bioactive conformation for its target.

The 4,5-difluoro substitution pattern on the indoline ring is of particular interest as it is expected to significantly alter the electronic distribution of the aromatic ring, potentially leading to novel interactions with biological targets.

Synthetic Strategies for 4,5-Difluoroindoline Derivatives

While specific literature for the synthesis of 4,5-difluoroindoline is limited, established methods for the synthesis of substituted indolines can be readily adapted. A plausible and versatile approach involves the cyclization of a suitably substituted N-protected 2-alkenylaniline derivative.

Proposed Synthetic Workflow

Methodological & Application

synthesis of 4,5-difluoroisatin from 3,4-difluoroaniline

Technical Application Note: Regioselective Synthesis and Isolation of 4,5-Difluoroisatin

Abstract

The synthesis of 4,5-difluoroisatin from 3,4-difluoroaniline presents a classic challenge in regioselectivity. While the standard Sandmeyer isatin synthesis is robust, the meta-substitution pattern of the starting aniline directs cyclization predominantly to the less sterically hindered position, yielding the 5,6-difluoroisatin isomer as the major product. This application note details an optimized protocol for the generation of the isonitrosoacetanilide intermediate and the subsequent acid-mediated cyclization. Crucially, it provides a specific fractional crystallization and purification workflow to isolate the minor 4,5-difluoroisatin regioisomer, validated by NMR structural analysis.

Chemical Strategy & Mechanistic Insight

The synthesis proceeds via the Sandmeyer Isatin Route , chosen for its scalability and cost-effectiveness compared to organolithium methods (e.g., Stolle synthesis).

The Regioselectivity Challenge

The cyclization of 3,4-difluoroisonitrosoacetanilide can occur at two ortho positions relative to the amine nitrogen:

-

Path A (Major): Cyclization at the C6 position (para to the C3-fluorine). This position is sterically unhindered, leading to 5,6-difluoroisatin .

-

Path B (Minor - Target): Cyclization at the C2 position (between the amine and the C3-fluorine). This pathway is sterically disfavored due to the "ortho effect" of the fluorine atom but yields the desired 4,5-difluoroisatin .

To successfully isolate the 4,5-isomer, the protocol relies on the differential solubility of the regioisomers in glacial acetic acid and specific precipitation techniques.

Figure 1: Divergent cyclization pathways in the Sandmeyer synthesis of difluoroisatins.

Experimental Protocols

Protocol A: Synthesis of 3,4-Difluoroisonitrosoacetanilide

Objective: Formation of the oxime intermediate.

Reagents:

-

3,4-Difluoroaniline (1.0 eq)

-

Chloral hydrate (1.1 eq)

-

Hydroxylamine hydrochloride (3.0 eq)

-

Sodium sulfate (

) (saturated solution) -

Hydrochloric acid (2M)

Step-by-Step:

-

Dissolution: In a 1L round-bottom flask, dissolve 3,4-difluoroaniline (12.9 g, 100 mmol) in water (300 mL) containing concentrated HCl (8.5 mL).

-

Reagent Prep: In a separate beaker, dissolve chloral hydrate (18.2 g, 110 mmol) and

(120 g) in water (400 mL). -

Condensation: Add the chloral hydrate solution to the aniline solution. Stir vigorously.

-

Initiation: Add a solution of hydroxylamine hydrochloride (21.0 g, 300 mmol) in water (100 mL).

-

Heating: Heat the mixture to reflux (100°C) for 1-2 minutes, then allow it to cool slowly to room temperature over 4 hours.

-

Filtration: The isonitroso intermediate will precipitate as a beige/light brown solid. Filter via Buchner funnel and wash with cold water (

mL). -

Drying: Dry in a vacuum oven at 50°C overnight.

-

Expected Yield: 85-90%

-

Checkpoint: Verify identity via LC-MS (

).

-

Protocol B: Cyclization and Isomer Separation

Objective: Acid-mediated ring closure and isolation of the 4,5-isomer.

Reagents:

-

Concentrated Sulfuric Acid (

, 98%) -

Crushed Ice

-

Glacial Acetic Acid (for recrystallization)

-

Ethyl Acetate / Hexanes (for chromatography if needed)

Step-by-Step:

-

Pre-heating: Heat concentrated

(100 mL) to 50°C in a 500 mL 3-neck flask equipped with a mechanical stirrer. -

Addition: Add the dried isonitroso intermediate (20 g) portion-wise over 30 minutes. Caution: Exothermic reaction. Maintain temperature below 70°C.

-

Cyclization: Once addition is complete, heat the deep red/black solution to 80°C for 30 minutes. Do not exceed 90°C to prevent charring.

-

Quenching: Cool the reaction mixture to room temperature and pour slowly onto crushed ice (600 g) with vigorous stirring. A gummy orange-red precipitate will form.

-

Crude Isolation: Filter the solid and wash with water until the filtrate is neutral pH. Dry the crude solid (mixture of 5,6- and 4,5-isomers).

Protocol C: Enrichment of 4,5-Difluoroisatin (The "Hero" Step) The 5,6-isomer is typically less soluble in acidic media and crystallizes more readily. We utilize this to remove the major product.

-

Fractional Crystallization: Dissolve the crude solid in boiling glacial acetic acid (min. volume).

-

First Crop (Removal of Major Isomer): Allow the solution to cool to room temperature. The 5,6-difluoroisatin typically crystallizes first as yellow/orange plates. Filter this solid off.

-

Second Crop (Target Isomer): Concentrate the mother liquor (filtrate) by 50% volume and cool to 4°C overnight. The 4,5-difluoroisatin will crystallize as deep red/orange needles.

-

Purification: Recrystallize the second crop from ethanol or perform flash column chromatography (Silica gel, 20-40% EtOAc in Hexanes). The 4,5-isomer typically elutes after the 5,6-isomer due to higher polarity (dipole moment alignment).

Analytical Validation (Self-Validating System)

To confirm you have isolated the correct regioisomer, you must rely on

| Feature | 5,6-Difluoroisatin (Major) | 4,5-Difluoroisatin (Target) |

| Structure | F at C5, C6. Protons at C4, C7. | F at C4, C5. Protons at C6, C7.[1] |

| Proton Relationship | Para (separated by F). | Ortho (adjacent).[2] |

| Two isolated multiplets (dd or t). | Two coupled multiplets. | |

| Coupling ( | < 2 Hz (Para coupling, often invisible). | ~7-9 Hz (Ortho coupling). |

| Visual Appearance | Often yellow/orange plates. | Often red/dark orange needles. |

Interpretation:

-

If your NMR shows two aromatic signals with a large coupling constant (

Hz), you have successfully isolated the 4,5-difluoroisatin . -

If the signals appear as singlets or weakly coupled triplets (due to H-F coupling only), you have the 5,6-isomer.

Troubleshooting & Optimization

-

Low Yield of 4,5-Isomer: If the fractional crystallization is difficult, use Flash Chromatography .

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Gradient 10%

40% Ethyl Acetate in Hexane. -

Order of Elution: 5,6-difluoroisatin (less polar) elutes first; 4,5-difluoroisatin elutes second.

-

-

Charring during Cyclization: Ensure the temperature of

never exceeds 90°C. The difluoro-substitution makes the ring electron-poor, but the intermediate is still sensitive to oxidation.

References

-

Sandmeyer Isatin Synthesis General Protocol

- Regioselectivity in Isatin Synthesis (Fluorine Effects)

- Analytical Characterization of Fluoro-Isatins: Source:Magn. Reson. Chem., "19F and 1H NMR of polyfluorinated indoles". Context: Validates the use of H-H coupling constants to distinguish ortho vs para proton arrangements.

(Note: While specific patents like WO2006042162 describe similar kinase inhibitor intermediates, the protocols above are adapted from standard verified organic synthesis methodologies for isatin derivatives.)

Sources

Application Note: Sandmeyer Synthesis and Isolation Protocol for 4,5-Difluoroisatin

Strategic Overview & Pharmaceutical Significance

The synthesis of highly functionalized isatin (1H-indole-2,3-dione) derivatives is a cornerstone of modern heterocyclic drug discovery. Specifically, 4,5-difluoroisatin serves as a critical electrophilic building block for the development of advanced kinase inhibitors, anti-mycobacterial agents, and immune-potentiating tryptanthrin analogs[1].

While the1 offers an alternative route[1], the classical Sandmeyer isonitrosoacetanilide methodology remains the most scalable and cost-effective approach for bulk precursor generation[2]. However, synthesizing 4,5-difluoroisatin via the Sandmeyer route presents a significant regioselectivity challenge that requires precise mechanistic control and robust downstream isolation techniques.

Mechanistic Causality & Regioselectivity (E-E-A-T)

The Sandmeyer synthesis of difluoroisatins from 3,4-difluoroaniline proceeds through a two-phase self-validating system:

Phase 1: Condensation 3,4-Difluoroaniline reacts with chloral hydrate (acting as a masked glyoxal equivalent) and hydroxylamine hydrochloride. This cascade forms an initial hemiaminal that rapidly converts into the key intermediate, N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide[2]. The addition of anhydrous sodium sulfate is not arbitrary; it acts as a salting-out agent, artificially increasing the ionic strength of the aqueous medium to force the precipitation of the hydrophobic intermediate, thereby driving the equilibrium forward.

Phase 2: Electrophilic Aromatic Substitution (Cyclization) The regioselectivity bottleneck occurs during the acid-catalyzed cyclization of the intermediate in concentrated sulfuric acid. The 3,4-difluorophenyl ring possesses two available ortho positions for electrophilic attack: C2 and C6.

-

Major Pathway (C6 Attack): The C6 position is sterically unhindered. Cyclization here proceeds with low activation energy, yielding 5,6-difluoroisatin as the major product (~31-40% yield)[3].

-

Minor Pathway (C2 Attack): The C2 position is highly sterically hindered by the adjacent fluorine atom at C3. Electrophilic attack at this site is restricted, yielding the target 4,5-difluoroisatin as the minor product (~4-10% yield)[1].

Because the inherent electronic and steric properties of the starting material dictate this skewed product ratio, the protocol below integrates a mandatory chromatographic resolution step to isolate the target 4,5-isomer.

Reaction Pathway Visualization

Reaction pathway and regioselectivity in the Sandmeyer synthesis of 4,5-difluoroisatin.

Experimental Protocol: Self-Validating Workflows

Phase 1: Synthesis of the Isonitrosoacetanilide Intermediate

-

Preparation of the Aqueous Matrix: In a 2 L round-bottom flask, dissolve 0.27 mol of chloral hydrate and 320 g of anhydrous Na₂SO₄ in 600 mL of deionized water. Heat the mixture gently to 35°C to ensure complete dissolution[2].

-

Aniline Addition: In a separate beaker, dissolve 0.25 mol of 3,4-difluoroaniline in a mixture of 150 mL water and 25 mL concentrated HCl. Add this acidic aniline solution dropwise to the main reaction flask.

-

Hydroxylamine Introduction: Dissolve 0.79 mol of hydroxylamine hydrochloride in 250 mL of water and add it to the reaction mixture.

-